molecular formula C9H7Br2Cl B1605789 1-Chloro-4-(2,2-dibromocyclopropyl)benzene CAS No. 38365-51-4

1-Chloro-4-(2,2-dibromocyclopropyl)benzene

Cat. No. B1605789
CAS RN: 38365-51-4
M. Wt: 310.41 g/mol
InChI Key: DGGDUBFXMIZUKU-UHFFFAOYSA-N
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Description

1-Chloro-4-(2,2-dibromocyclopropyl)benzene, also known as this compound, is an organochlorine compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and acetone. The compound has a molecular formula of C9H7Br2Cl, and a molecular weight of 275.4 g/mol. It is a common reagent in organic synthesis, and has been used in a variety of contexts, including the synthesis of pharmaceuticals and other organic compounds, as well as in the development of new materials.

Scientific Research Applications

Hydroxy-Substituted Polyenaminonitrile

  • Application : A study by Kim & Lee (2001) utilized derivatives of chlorinated benzene in the synthesis of hydroxy-substituted polyenaminonitrile. This compound underwent thermal cyclization to form benzoxazole, a key component in the preparation of aromatic polybenzoxazole.

Reaction Products with Benzene

  • Application : Matsuda & Shinohara (1978) explored the reactions of functionally substituted chloropropanes with benzene, providing insights into the synthesis of various organic compounds. Their study, detailed in Chemistry Letters, highlighted the versatility of chlorinated benzene derivatives in organic synthesis.

Photochemistry of Benzene Derivatives

  • Application : Kinder & Margaretha (2000) investigated the photochemical properties of a compound synthesized from a derivative of chlorinated benzene. Their research, published in Organic Letters, contributes to the understanding of photochemistry in organic compounds.

Catalytic Reactions

  • Application : A study on the catalytic reactions involving chlorobenzene derivatives was conducted by Mbuvi & Woo (2009). They explored the Buchner addition of diazoacetates to benzenes, as outlined in Journal of Porphyrins and Phthalocyanines. This research is significant in the context of catalysis and organic reaction mechanisms.

Synthesis of Naphthalene Derivatives

  • Application : Moriguchi, Kono, Seko, & Tanabe (2020) developed a methodology for synthesizing chloro-dimethyl-phenylnaphthalene, demonstrating its potential as a versatile scaffold for organic synthesis. Their work is detailed in Synthesis.

Polymerization Studies

  • Application : The radical polymerization of cyclic monomers involving chlorinated benzene derivatives was researched by Moszner, Zeuner, Völkel, Fischer, & Rheinberger (1999). Their study in Journal of Applied Polymer Science adds to the understanding of polymer chemistry.

properties

IUPAC Name

1-chloro-4-(2,2-dibromocyclopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2Cl/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGDUBFXMIZUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Br)Br)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343725
Record name 1-Chloro-4-(2,2-dibromocyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38365-51-4
Record name 1-Chloro-4-(2,2-dibromocyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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